REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]1[CH:12]=[CH:11][C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=1>C(=S)=S>[Br:1][C:9]1[O:10][C:6]2[CH:5]=[C:4]([CH3:3])[CH:12]=[CH:11][C:7]=2[CH:8]=1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C=CO2)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1OC2=C(C1)C=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.051 mol | |
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 98.2% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |